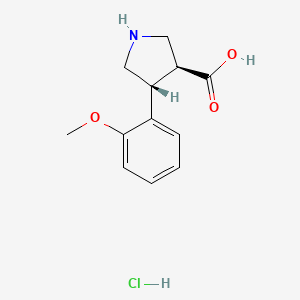

(3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride, also known as 3S,4R-MPCA·HCl, is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and biotechnological industries. It is a chiral compound, meaning that it has two enantiomers, or mirror images, that are non-superimposable. 3S,4R-MPCA·HCl has been used in the synthesis of various drugs and has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Synthesis and Beta-Foldamer Formation

- Study : Menegazzo et al. (2006) described the synthesis of a beta-foldamer containing pyrrolidine rings. This research involved starting from a compound related to (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid, leading to the first synthesis of this type of foldamer, which assumed a 12-helix conformation. This structural formation was confirmed through NMR analysis and molecular dynamics simulations (Menegazzo et al., 2006).

Demethylation Process

- Study : Schmid et al. (2004) explored the demethylation of 4-Methoxyphenylbutyric acid, which shares a structural resemblance to the subject compound, using molten pyridinium hydrochloride. This process, applicable on a multikilogram scale, provided insights into the demethylation of similar compounds, including those with a pyrrolidine ring (Schmid et al., 2004).

Structural and Conformational Analysis

X-ray Crystallography and Conformational Study

- Study : Yuan et al. (2010) conducted X-ray crystallography on a compound structurally similar to (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid. This study provides insights into the molecule's conformation and intermolecular interactions, enhancing understanding of related pyrrolidine derivatives (Yuan et al., 2010).

Synthesis and Evaluation for GABA Uptake Inhibition

- Study : Zhao et al. (2013) synthesized derivatives of pyrrolidine and evaluated them for their potential as GABA transport inhibitors. This study is significant for understanding the application of similar pyrrolidine compounds in neurochemical contexts (Zhao et al., 2013).

Biochemical Applications

Neurochemical Research

- Study : In the context of neurochemistry, compounds structurally related to (3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid have been explored. For instance, Zhao et al. (2013) synthesized and evaluated certain pyrrolidine-2-ylacetic acid derivatives as GABA uptake inhibitors, which can be crucial for research in neurotransmitter regulation and potential therapeutic applications (Zhao et al., 2013).

Medicinal Chemistry and Drug Development

- Study : Wang et al. (2001) detailed the synthesis of a potent inhibitor of influenza neuraminidase, incorporating a pyrrolidine core. Their work demonstrates the application of pyrrolidine derivatives in the development of antiviral drugs, which can be extended to understanding similar compounds like the one (Wang et al., 2001).

properties

IUPAC Name |

(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15;/h2-5,9-10,13H,6-7H2,1H3,(H,14,15);1H/t9-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUHQXKTEUYPFQ-BAUSSPIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CNCC2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374146.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2374154.png)

![2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2374155.png)

![N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374160.png)

![2-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2374162.png)

![2-(2-(4-fluorophenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2374163.png)